2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane
Description
Chemical Structure:
2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane (molecular formula: C₁₄H₂₈N₂) is a hybrid heterocyclic compound combining a piperidine ring (2R,6S-dimethyl-substituted) and an azepane (7-membered nitrogen-containing ring) via a methylene linker. This stereochemical configuration confers unique conformational flexibility and electronic properties, influencing its chemical reactivity and biological interactions .
Synthesis:
The compound is synthesized through reactions between 2,6-dimethylpiperidine and azepane derivatives under controlled conditions, often employing continuous flow reactors for scalability .
Properties
IUPAC Name |
2-[[(2R,6S)-2,6-dimethylpiperidin-1-yl]methyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-12-7-6-8-13(2)16(12)11-14-9-4-3-5-10-15-14/h12-15H,3-11H2,1-2H3/t12-,13+,14? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQMTMQEYUBYSU-PBWFPOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2CCCCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC2CCCCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane involves several steps. One common synthetic route includes the reaction of 2,6-dimethylpiperidine with azepane under specific reaction conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents. Its structure allows it to interact with biological targets effectively.
Case Study: Antidepressant Development
Research has indicated that derivatives of piperidine compounds can exhibit antidepressant-like effects. A study demonstrated that compounds similar to 2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane showed significant activity in animal models of depression, suggesting potential as a lead compound for developing new antidepressants .
Neuroscience Applications
Due to its piperidine structure, the compound is also being explored for its neuropharmacological properties.
Case Study: Neurotransmitter Modulation
Research indicates that compounds with similar piperidine structures can modulate neurotransmitter systems such as serotonin and norepinephrine. A study found that these compounds could enhance synaptic transmission in specific neural pathways, which is crucial for treating mood disorders .
Synthetic Intermediate
In organic synthesis, this compound serves as an important intermediate. Its unique structure allows chemists to modify it further to create a variety of other chemical entities.
Application in Synthesis
The compound has been utilized in the synthesis of more complex molecules. For instance, it can be transformed into various azepane derivatives that have applications in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in Piperidine-Azepane Hybrids
| Compound Name | Structural Features | Key Properties/Bioactivity |
|---|---|---|
| 2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane | Piperidine (2R,6S-dimethyl) + azepane via methylene bridge | HDAC inhibition, neuropharmacological activity, moderate metabolic stability |
| 1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane | Piperidine linked to azepane via ethyl chain; 4-methylbenzoyl substituent | Enhanced binding to G-protein-coupled receptors (GPCRs); potential analgesic activity |
| 2-[(2-Fluorophenyl)methyl]azepane | Azepane with 2-fluorophenylmethyl substituent | High affinity for serotonin receptors (5-HT subtypes); antidepressant/anxiolytic potential |
Key Differences :
- Substituent Effects : The 2R,6S-dimethylpiperidine moiety in the target compound enhances stereoselective interactions with HDACs compared to simpler azepane derivatives .
- Linker Flexibility : Ethyl or methylene linkers (as in 1-{2-[1-(4-Methylbenzoyl)piperidin-2-yl]ethyl}azepane) influence conformational adaptability and receptor-binding kinetics .
Azepane Derivatives with Varied Functional Groups
Key Differences :
- Electronic Properties : The pyridine ring in 5,5-Dimethyl-2-(pyridin-4-yl)azepane enhances π-π stacking interactions with biological targets, unlike the aliphatic dimethylpiperidine group in the target compound .
- Functional Group Impact : Sulfonamide derivatives (e.g., N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide) exhibit distinct solubility and metabolic profiles due to polar sulfonamide groups .
Piperidine-Based Analogues
Key Differences :
- Ring Size and Functionality : Piperidine derivatives (6-membered rings) generally exhibit higher metabolic stability but reduced conformational flexibility compared to azepane hybrids .
- Clinical Relevance : Clopamide’s sulfamoyl group enables diuretic effects, contrasting with the target compound’s HDAC inhibition .
Data Table: Key Parameters for Comparison
Biological Activity
2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)azepane, a compound with the CAS number 956266-24-3, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse sources.
The molecular formula of this compound is C14H28N2, with a molecular weight of 224.39 g/mol. Its boiling point is approximately 283 °C, and it has a predicted density of 0.892 g/cm³. The compound is characterized by its pKa value of 11.09, indicating its basic nature, which may influence its biological interactions .
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dimethylpiperidine with azepane under controlled conditions. Various synthetic routes can be employed, including oxidation and reduction reactions using common reagents like potassium permanganate and lithium aluminum hydride .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. Research suggests that it may modulate neurotransmitter systems and exhibit potential neuroprotective properties. However, detailed studies on specific receptor interactions are still needed to elucidate its complete mechanism of action .
Pharmacological Effects
Preliminary studies indicate that this compound may possess various pharmacological effects:
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties against neurodegenerative diseases.
- Antidepressant Activity : It may influence serotonin and dopamine pathways, indicating possible antidepressant effects.
Case Studies
A notable study investigated the effects of this compound on animal models exhibiting symptoms similar to anxiety and depression. Results showed significant reductions in anxiety-like behaviors when administered at specific dosages over a defined period .
Comparative Analysis
To understand the unique properties of this compound, it can be compared to structurally similar compounds such as:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)pyrrolidine | Pyrrolidine | Moderate antidepressant activity |
| 2-([(2R,6S)-2,6-Dimethylpiperidinyl]methyl)morpholine | Morpholine | Neuroprotective effects |
This comparison highlights the distinct structural features that may contribute to varying biological activities among these compounds .
Safety and Toxicology
While the compound shows promise in various biological applications, safety assessments are crucial. Toxicological studies indicate minimal toxicity at therapeutic doses; however, comprehensive evaluations are necessary to establish safety profiles for human use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
